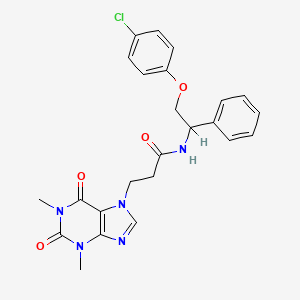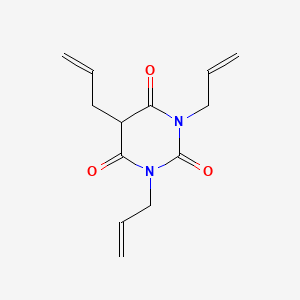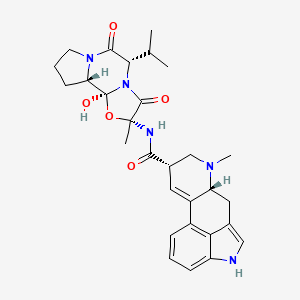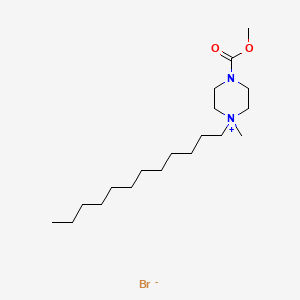
2-(Methyl(2-oxo-3-bornyl)amino)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 2859426 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BRN 2859426 typically involves a series of well-defined chemical reactions. One common method includes the condensation of primary amines with carbonyl compounds under mild reaction conditions. This process often results in the formation of secondary aldimines, which are then further processed to yield BRN 2859426 .
Industrial Production Methods
In an industrial setting, the production of BRN 2859426 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated systems to control temperature, pressure, and reactant concentrations, thereby ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
BRN 2859426 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of BRN 2859426 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of BRN 2859426 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
BRN 2859426 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in the study of biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of advanced materials and as a catalyst in chemical processes
Mecanismo De Acción
The mechanism of action of BRN 2859426 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can result in various biological responses, depending on the specific pathway involved .
Comparación Con Compuestos Similares
BRN 2859426 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate: Known for its stability and reactivity.
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: Used in various chemical reactions and industrial applications.
BRN 2859426 stands out due to its unique structure and versatile reactivity, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
92377-31-6 |
|---|---|
Fórmula molecular |
C14H24N2O2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
2-[methyl-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl]amino]propanamide |
InChI |
InChI=1S/C14H24N2O2/c1-8(12(15)18)16(5)10-9-6-7-14(4,11(10)17)13(9,2)3/h8-10H,6-7H2,1-5H3,(H2,15,18)/t8?,9-,10?,14+/m0/s1 |
Clave InChI |
LZMCIWWELZYWLP-QHRZPBTMSA-N |
SMILES isomérico |
CC(C(=O)N)N(C)C1[C@@H]2CC[C@](C1=O)(C2(C)C)C |
SMILES canónico |
CC(C(=O)N)N(C)C1C2CCC(C1=O)(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



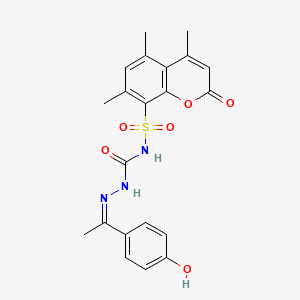


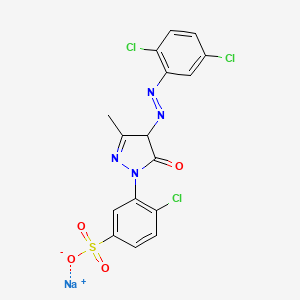

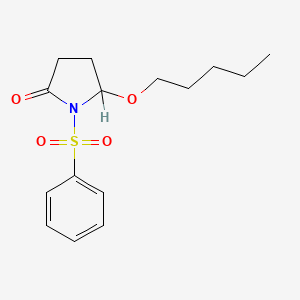
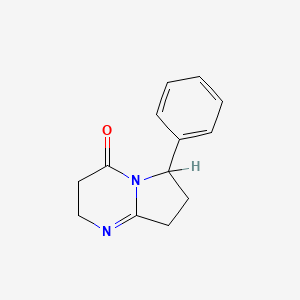
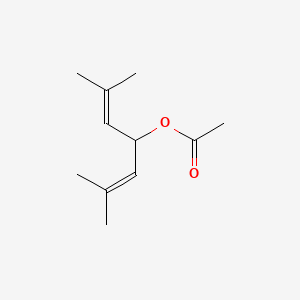
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)
